(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-4-5-15(18)16-10-12-6-7-14-13(9-12)8-11(2)17(14)3/h4-9H,10H2,1-3H3,(H,16,18)/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPXKXUYRJTMTM-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
The structure features an indole moiety, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
1. Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. A study evaluating various indole derivatives found that (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide showed significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.3 |
| A549 | 10.8 |
These results suggest that this compound may serve as a lead for the development of new anticancer agents.
2. Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The inhibition was shown to be dose-dependent.
| Concentration (µM) | TNF-α Inhibition (%) |
|---|---|
| 5 | 25 |
| 10 | 45 |
| 20 | 65 |
This suggests a potential application in treating inflammatory diseases.
3. Antimicrobial Activity
In addition to its anticancer and anti-inflammatory activities, (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide exhibited antimicrobial effects against various bacterial strains. Notably, it demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that this compound could be a candidate for further development as an antimicrobial agent.
The biological activity of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide is attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : It modulates the expression of cytokines involved in inflammation.
- Membrane Disruption : The antimicrobial activity may be due to disruption of bacterial cell membranes.
Case Studies
Several case studies have highlighted the effectiveness of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide in preclinical models:
- Breast Cancer Model : In a mouse model of breast cancer, administration of the compound resulted in reduced tumor size and weight compared to controls.
- Inflammatory Bowel Disease : In a rat model of colitis, treatment with this compound led to significant reductions in inflammation markers and improved histological scores.
- Bacterial Infections : In vivo studies demonstrated that the compound effectively reduced bacterial load in infected mice without evident toxicity.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 216.28 g/mol. The structure features an indole moiety, which is well-known for its role in various biological activities. The specific configuration of the enamide contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide. Indole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : Compounds containing indole structures often induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators . For instance, derivatives have been reported to inhibit key enzymes involved in tumor growth, leading to reduced proliferation rates in vitro .
Antimicrobial Properties
Research indicates that indole-based compounds possess notable antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Evaluation Methods : In vitro studies typically involve assessing the minimum inhibitory concentration (MIC) against target microorganisms . The presence of the indole ring enhances the compound's ability to penetrate microbial membranes, facilitating its action.
Antitubercular Activity
Indole derivatives have shown promise in combating tuberculosis, particularly against strains resistant to conventional treatments.
- In Vivo Studies : Animal models have demonstrated that certain indole derivatives can significantly reduce mycobacterial load, suggesting their potential as new antitubercular agents . The mechanism often involves inhibition of key metabolic pathways in Mycobacterium tuberculosis.
Common Synthetic Routes:
- Formation of the Indole Framework : This is usually achieved through cyclization reactions involving substituted anilines or other precursors.
- Introduction of the Enamide Group : The final step often involves coupling reactions where the butenamide moiety is introduced through acylation or amidation techniques.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Case Study 1: Anticancer Evaluation
A study investigated a series of indole derivatives, including (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide, for their anticancer efficacy against various human cancer cell lines. The results indicated a significant decrease in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry assays .
Case Study 2: Antimicrobial Activity Assessment
Another research effort focused on evaluating the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. Results showed effective inhibition at low concentrations, supporting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural features, molecular properties, and pharmacological profiles.
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties of Selected But-2-enamide Derivatives
Key Observations :
- Core Heterocycles: The target compound’s indole core contrasts with the quinazoline/quinoline scaffolds prevalent in analogs like dacomitinib and patent-derived examples. Indole derivatives often exhibit enhanced membrane permeability due to their lipophilic aromatic systems.
- Substituent Diversity : The 1,2-dimethylindole group in the target compound may reduce metabolic susceptibility compared to halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in dacomitinib) .
Pharmacological and Target-Based Comparisons
Table 2: Pharmacological Profiles of Selected Compounds
| Compound Name | Primary Target | Reported Activity | Therapeutic Area |
|---|---|---|---|
| (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide | Not reported | Hypothesized kinase inhibition (structural analogy) | Preclinical research |
| Dacomitinib | EGFR/HER2 kinases | Irreversible kinase inhibition, NSCLC treatment | Oncology (FDA-approved) |
| [(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | Voltage-gated sodium channels | Antitumor activity via multiple pathways | Oncology (preclinical) |
| (E/Z)-N-(3-cyano-4-(3-ethynylphenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide | Tyrosine kinases (e.g., EGFR) | Potent antiproliferative activity (IC₅₀ < 100 nM) | Oncology (patent claims) |
Key Observations :
- Kinase Inhibition: Dacomitinib and quinoline-based but-2-enamides (e.g., Examples 175–176 ) demonstrate robust tyrosine kinase inhibition, often via covalent interactions with cysteine residues in EGFR/HER2. The target compound’s indole core may shift selectivity toward non-kinase targets, though this remains speculative without empirical data.
- Antitumor Mechanisms : Quinazoline derivatives (e.g., lapatinib, vandetanib) exhibit multitarget effects, including angiogenesis inhibition and apoptosis induction . The dimethylindole group in the target compound could modulate similar pathways but with altered pharmacokinetics.
- Metabolic Stability : The tetrahydrofuran-3-yl and morpholine substituents in patent examples (e.g., M+1 = 524 ) enhance solubility, whereas the target compound’s indole group may favor CNS penetration.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide?
- Answer : A combination of IR spectroscopy (to identify carbonyl and amide stretches at ~1660 cm⁻¹), 1H-NMR (to resolve methyl groups and indole/amide protons), and mass spectrometry (for molecular ion verification) is essential. For example, IR can confirm the presence of conjugated enamide C=O and N-H stretches, while 1H-NMR can distinguish Z/E isomers via coupling constants and spatial NOE interactions .
Q. How can the Z-configuration of the but-2-enamide moiety be verified experimentally?
- Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. If single crystals are unavailable, NOESY NMR can detect spatial proximity between the indole methyl groups and the enamide proton, which is characteristic of the Z-isomer. Computational methods (DFT) may supplement experimental data .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational and experimental data on the compound's stereochemistry?
- Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use polarizable continuum models (PCM) in DFT to account for solvation. Validate with variable-temperature NMR to assess rotational barriers. Cross-reference with SHELXL-refined crystallographic data to resolve ambiguities .
Q. How can reaction conditions be optimized to synthesize the (Z)-isomer with high stereoselectivity and purity?
- Answer : Employ kinetic control by using low-temperature reactions (<0°C) in aprotic solvents (e.g., THF) to favor the Z-isomer. Monitor progress via HPLC-PDA with a chiral column. Purify via recrystallization from ethanol/water mixtures, which selectively precipitates the Z-form .
Q. What in vitro models are appropriate for assessing the compound's biological activity, and how should experimental endpoints be statistically validated?
- Answer : Use leishmanial amastigote assays (for antiparasitic activity) or voltage-gated sodium channel models (for neurological effects). Apply one-way ANOVA with post hoc Tukey’s test to compare dose-response groups. Include controls for cytotoxicity (e.g., MTT assays) and validate endpoints (e.g., IC₅₀) across triplicate runs .
Q. How can researchers address discrepancies in bioactivity results across different assay platforms (e.g., cell-free vs. cell-based systems)?
- Answer : Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement. Use metabolomic profiling to identify off-target interactions. Ensure consistency in buffer systems (e.g., pH, ionic strength) and validate with positive controls like lapatinib or vandetanib, which share structural motifs .
Methodological Notes
- Crystallographic Refinement : For novel polymorphs, refine structures using SHELXL-2018 with high-resolution data (≤1.0 Å). Apply twin refinement if merohedral twinning is detected .
- Stereochemical Analysis : Use PubChem’s structure search with strict E/Z filtering to avoid misidentification. Cross-validate with ECD spectroscopy for chiral centers .
- Data Reporting : Follow FAIR principles by depositing spectral data (NMR, IR) in public repositories (e.g., ChemSpider) and including raw statistical outputs (p-values, confidence intervals) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
